

# Uprosertib: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



### **Abstract**

**Uprosertib** (also known as GSK2141795) is a potent and selective, orally bioavailable pan-Akt inhibitor with significant potential in pre-clinical and clinical research for various cancers.[1][2] [3] This document provides detailed application notes and protocols for the use of **uprosertib** in a laboratory setting, with a focus on its solubility, preparation of stock solutions, and its mechanism of action within the PI3K/Akt/mTOR signaling pathway. The protocols outlined are intended for researchers, scientists, and drug development professionals.

## **Physicochemical Properties and Solubility**

**Uprosertib** is a synthetic organic compound with the molecular formula  $C_{18}H_{16}Cl_2F_2N_4O_2$  and a molecular weight of approximately 429.25 g/mol .[4][5] Understanding its solubility is critical for the design of in vitro and in vivo experiments. **Uprosertib** is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO).

Table 1: Solubility of **Uprosertib** in Common Solvents



| Solvent                                                   | Concentration          | Remarks                                                                                                                                                      |
|-----------------------------------------------------------|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DMSO                                                      | ≥ 50 mg/mL (116.48 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[4] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| Ethanol                                                   | Soluble                |                                                                                                                                                              |
| Water                                                     | Insoluble              |                                                                                                                                                              |
| 10% DMSO >> 40% PEG300<br>>> 5% Tween-80 >> 45%<br>saline | ≥ 2.5 mg/mL (5.82 mM)  | A common vehicle for in vivo animal studies, resulting in a clear solution.[4]                                                                               |
| 10% DMSO >> 90% (20%<br>SBE-β-CD in saline)               | 2.5 mg/mL (5.82 mM)    | This preparation results in a suspended solution and may require sonication.[4][5]                                                                           |
| 10% DMSO >> 90% corn oil                                  | ≥ 2.5 mg/mL (5.82 mM)  | Forms a clear solution suitable for in vivo administration.[4]                                                                                               |

## **Stock Solution Preparation Protocols**

Accurate preparation of stock solutions is paramount for reproducible experimental results. The following protocols provide step-by-step instructions for preparing **uprosertib** stock solutions for both in vitro and in vivo applications.

## In Vitro Stock Solution (10 mM in DMSO)

This high-concentration stock is suitable for subsequent dilution in cell culture media for various in vitro assays.

#### Materials:

- Uprosertib powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

#### Protocol:

- Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
  Mass (mg) = 10 mM \* 429.25 g/mol \* Volume (L) For example, to prepare 1 mL of a 10 mM
  stock solution, you would need 4.29 mg of uprosertib.
- Weigh the compound: Carefully weigh the calculated amount of uprosertib powder and place it in a sterile vial.
- Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, if you weighed 4.29 mg of uprosertib, you would add 1 mL of DMSO.
- Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[5]

Table 2: Preparation of Uprosertib Stock Solutions in DMSO

| Volume for 1 mg | Volume for 5 mg        | Volume for 10 mg                         |
|-----------------|------------------------|------------------------------------------|
| 2.3296 mL       | 11.6482 mL             | 23.2964 mL                               |
| 0.4659 mL       | 2.3296 mL              | 4.6593 mL                                |
| 0.2330 mL       | 1.1648 mL              | 2.3296 mL                                |
|                 | 2.3296 mL<br>0.4659 mL | 2.3296 mL 11.6482 mL 0.4659 mL 2.3296 mL |

## In Vivo Formulation (2.5 mg/mL)

This protocol describes the preparation of a vehicle suitable for oral gavage or other routes of administration in animal models.



#### Materials:

- Uprosertib powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

#### Protocol:

- Prepare a concentrated DMSO stock: First, dissolve uprosertib in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
- Sequential addition of co-solvents: For a final concentration of 2.5 mg/mL, follow this sequential addition for a 1 mL final volume: a. Start with 100 μL of the 25 mg/mL uprosertib in DMSO stock. b. Add 400 μL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 μL of Tween-80 and mix until the solution is clear. d. Add 450 μL of saline to reach the final volume of 1 mL and mix thoroughly.
- Use immediately: This formulation should be prepared fresh before each use for optimal results.

# Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

**Uprosertib** is a potent inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), with IC₅₀ values of 180 nM, 328 nM, and 38 nM, respectively.[4][5][7] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation, survival, and resistance to therapy.[1][8] By inhibiting Akt, **uprosertib** blocks the downstream signaling cascade, leading to the induction of apoptosis and inhibition of tumor cell growth.





Click to download full resolution via product page

Caption: Uprosertib inhibits the PI3K/Akt/mTOR signaling pathway.





# **Experimental Workflow: In Vitro Cell Proliferation Assay**

A common application for **uprosertib** is to assess its effect on cancer cell proliferation. The following workflow outlines a typical 3-day proliferation assay using a reagent like CellTiter-Glo®.





Click to download full resolution via product page

Caption: Workflow for an in vitro cell proliferation assay.



### Conclusion

**Uprosertib** is a valuable research tool for investigating the PI3K/Akt/mTOR signaling pathway and its role in cancer. Proper handling, including the use of appropriate solvents and preparation of fresh solutions, is crucial for obtaining reliable and reproducible data. The protocols and information provided in this document serve as a comprehensive guide for the effective use of **uprosertib** in a research setting. For all applications, it is recommended to consult the specific product datasheet provided by the supplier for the most accurate and up-to-date information. All products mentioned are for research use only and not for human consumption.[7][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. uprosertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Uprosertib | GSK2141795 | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Uprosertib hydrochloride | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Uprosertib: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612135#uprosertib-solubility-and-stock-solution-preparation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com